molecular formula C22H22N2O4 B1164864 (R,S)-Ambrisentan

(R,S)-Ambrisentan

Cat. No.: B1164864
M. Wt: 378.42
Attention: For research use only. Not for human or veterinary use.
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Description

(R,S)-Ambrisentan is an orally active, small-molecule antagonist selective for the endothelin receptor type A (ETA). It is a key research tool for investigating the endothelin signaling pathway, which plays a critical role in vascular constriction and proliferation . The compound's primary research value lies in its application for studying the pathophysiology and potential treatments for pulmonary arterial hypertension (PAH). In PAH, endothelin-1 (ET-1) levels are elevated, contributing to vasoconstriction and smooth muscle cell proliferation in the pulmonary arteries . This compound exerts its effect by selectively blocking the ETA receptor, thereby inhibiting ET-1-induced vasoconstriction and mitogenic responses, while largely preserving the vasodilatory and clearance functions of the ETB receptor . This mechanism helps researchers explore pathways to reduce pulmonary vascular resistance and improve hemodynamics in disease models . Studies have shown that ambrisentan can improve exercise capacity and delay clinical worsening in PAH, making it a valuable compound for preclinical research . Its once-daily pharmacokinetic profile and distinct metabolic pathway via glucuronidation and minimal CYP450 involvement also make it a subject of interest in pharmacological and drug interaction studies . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.42

Origin of Product

United States

Molecular and Cellular Pharmacology of R,s Ambrisentan

Endothelin Receptor Subtypes: ETA and ETB Receptor Characteristics

Two primary endothelin receptor subtypes have been identified in mammals: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). rpsg.org.uknih.gov These receptors are heptahelical G-protein coupled receptors. nih.gov The human ETA receptor is predicted to be 427 amino acids long, showing approximately 64% sequence similarity to the human ETB receptor, which is predicted to be 442 amino acids long. nih.gov

The ETA receptor exhibits a higher affinity for endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2) compared to endothelin-3 (ET-3). rpsg.org.uknih.gov ETA receptors are predominantly located on vascular smooth muscle cells and are primarily responsible for mediating vasoconstriction and cell proliferation. rpsg.org.ukannualreviews.orgnih.gov

In contrast, the ETB receptor binds all three endothelin isoforms (ET-1, ET-2, and ET-3) with nearly equal affinity. rpsg.org.uknih.gov ETB receptors are found on various cell types, including endothelial cells, vascular smooth muscle cells, fibroblasts, macrophages, and epithelial cells. nih.govahajournals.orgphysiology.org ETB receptors on endothelial cells play a role in vasodilation, primarily through the release of nitric oxide and prostacyclin, and are also involved in the clearance of ET-1 from the circulation. rpsg.org.uknih.govannualreviews.orgahajournals.orgphysiology.orgdovepress.com However, ETB receptors on vascular smooth muscle cells can also mediate vasoconstriction in certain vessels. rpsg.org.ukahajournals.org

Selective Antagonism of the Endothelin ETA Receptor

(R,S)-Ambrisentan is characterized as a selective antagonist of the endothelin ETA receptor. dovepress.comwikipedia.orgguidetopharmacology.orgapexbt.com Selective inhibition of the ETA receptor is hypothesized to be beneficial by blocking the vasoconstrictive and proliferative effects mediated by ETA receptors while preserving the potential vasodilator and ET-1 clearance functions associated with endothelial ETB receptors. dovepress.comdrugbank.comdovepress.com

Receptor Binding Affinity and Selectivity Profile

Studies have investigated the binding affinity and selectivity profile of this compound for the endothelin receptor subtypes.

Quantitative Analysis of ETA Receptor Binding (Ki Values)

Quantitative analysis of this compound's binding to the ETA receptor has shown high affinity. In human ventricular myocyte-derived ETA receptors, the dissociation constant (Ki) for this compound was approximately 0.011 nM. dovepress.comfda.govnih.gov In other in vitro assays using human ET-receptors expressed in CHO cells, the Ki value for the ETA receptor was reported as approximately 1 nM. nih.govapexbt.com

Here is a table summarizing reported ETA receptor binding affinity (Ki) values for this compound:

Receptor SourceKi for ETA ReceptorReference
Human ventricular myocytes~0.011 nM dovepress.comfda.govnih.gov
Human ET-receptors in CHO cells~1 nM nih.govapexbt.com
Canine cells0.63 nM nih.govapexbt.com
Comparative Selectivity for ETA over ETB Receptors

This compound demonstrates selectivity for the ETA receptor over the ETB receptor, although the reported selectivity ratios can vary depending on the experimental system used. nih.govnih.govahajournals.org Studies using human ventricular myocyte-derived receptors have shown a selectivity ratio (ETB/ETA) of greater than 4000:1. dovepress.comnih.gov In human ET-receptors expressed in CHO cells, the selectivity was reported as approximately 195-fold (Ki ETB 195 nM vs Ki ETA 1 nM). nih.govapexbt.com In canine cells, the selectivity ratio was reported as 77-fold (Ki ETB 48.7 nM vs Ki ETA 0.63 nM). nih.govapexbt.com Other studies have reported selectivity ratios ranging from 29:1 in rat aorta to 4000:1 in human myocardial membranes. nih.govahajournals.org A selectivity ratio of 200:1 has also been reported for ambrisentan (B1667022). dovepress.comdovepress.com

Here is a table summarizing reported selectivity ratios (ETB/ETA) for this compound:

Experimental SystemSelectivity Ratio (ETB/ETA)Reference
Human ventricular myocytes>4000:1 dovepress.comnih.gov
Human ET-receptors in CHO cells~195:1 nih.govapexbt.com
Canine cells77:1 nih.govapexbt.com
Rat aorta29:1 nih.govahajournals.org
Human myocardial membranes4000:1 nih.govahajournals.org
General reported selectivity ratio200:1 dovepress.comdovepress.com
Functional Receptor Occupancy in Preclinical Contexts

In preclinical studies, at therapeutically relevant plasma concentrations, this compound has shown high receptor occupancy with ETA receptors (>90%) and low affinity for ETB receptors (<10%). nih.govdovepress.comnih.govresearchgate.net This suggests that at these concentrations, this compound primarily occupies ETA receptors.

Differential Effects on ETB Receptor Signaling

While this compound is selective for the ETA receptor, its effects on ETB receptor signaling are also considered. Selective ETA blockade is intended to preserve the beneficial effects mediated by ETB receptors, such as vasodilation induced by nitric oxide and prostacyclin release from endothelial cells, and the clearance of ET-1 from circulation. physiology.orgdovepress.comdrugbank.comdovepress.com However, some reports suggest that despite its ETA selectivity, this compound may cause some functional antagonism of ETB in vivo, as indicated by increases in plasma ET-1 levels observed after administration. nih.govnih.gov This increase in ET-1 levels could theoretically compete with the antagonist at the ETA receptor. ahajournals.org Nevertheless, studies suggest that ambrisentan preserves beneficial effects of ETB receptor signaling on endothelial cells via endothelial nitric oxide synthase (eNOS). physiology.org

Preservation of ETB-Mediated Vasodilation Mechanisms

A significant aspect of this compound's mechanism is its high selectivity for the ETA receptor over the ETB receptor. wikidoc.orgnih.gov This selectivity is considered beneficial as it allows the vasodilatory and anti-proliferative effects mediated by ETB receptors on endothelial cells to be preserved. hres.cadrugbank.comnih.govgoogle.comdovepress.comwalshmedicalmedia.comhres.ca While ETB receptors on vascular smooth muscle can also cause vasoconstriction, the ETB receptors on endothelial cells stimulate the release of vasodilatory mediators like nitric oxide and prostacyclin. nih.govwalshmedicalmedia.comtandfonline.com By selectively blocking ETA, this compound aims to counteract the potent vasoconstrictive effects of ET-1 while maintaining the beneficial ETB-mediated vasodilation. dovepress.com Studies have indicated a high selectivity ratio for ETA versus ETB receptors with this compound, reported to be greater than 4000-fold in some studies. wikidoc.orgnih.govfda.gov

Influence on Nitric Oxide and Prostacyclin Production

The selective ETA receptor antagonism by this compound is understood to indirectly support the production and activity of endogenous vasodilators, namely nitric oxide (NO) and prostacyclin (PGI₂). hres.cadrugbank.comnih.govgoogle.comhres.ca ETB receptors located on endothelial cells play a role in stimulating the release of NO and prostacyclin, contributing to vasodilation. nih.govdovepress.comwalshmedicalmedia.comtandfonline.com By not significantly inhibiting ETB receptor function, this compound helps preserve these pathways. hres.cadrugbank.comnih.govgoogle.comhres.ca Both NO and prostacyclin are crucial in maintaining vascular tone and have antiproliferative properties. dovepress.comwikipedia.orgwikidoc.orgnih.gov Dysfunctional endothelial cells, often observed in conditions like pulmonary arterial hypertension, are associated with decreased synthesis of these vasodilators. dovepress.comnih.gov

Role in Endothelin-1 Clearance Pathways

ETB receptors are significantly involved in the clearance of circulating ET-1, particularly within the pulmonary and renal vascular beds. hres.cadovepress.comwikidoc.orgdrugbank.comnih.govgoogle.comnih.govdovepress.comwalshmedicalmedia.comhres.ca This clearance mechanism involves the binding of ET-1 to ETB receptors, followed by internalization and degradation of the complex. dovepress.com The selective nature of this compound for ETA receptors is thought to preserve this crucial ETB-mediated clearance pathway. hres.cadrugbank.comnih.govgoogle.comdovepress.comwalshmedicalmedia.comhres.ca Preservation of ET-1 clearance helps to prevent the accumulation of this potent vasoconstrictor peptide. Studies suggest that a significant portion of mature ET-1 in both healthy individuals and those with pulmonary arterial hypertension is cleared via pulmonary ETB receptors. nih.gov

Intracellular Signal Transduction Modulation

ET-1 binding to its receptors, particularly ETA, triggers various intracellular signaling cascades that contribute to vasoconstriction and cell proliferation. This compound, by blocking ETA receptors, modulates these downstream events.

Inhibition of Phospholipase C-Mediated Events

Activation of ETA receptors typically leads to the activation of phospholipase C (PLC). hres.canih.govgoogle.comdovepress.comhres.caahajournals.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). nih.govdovepress.comahajournals.org IP₃ then triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). nih.govdovepress.comahajournals.org This increase in intracellular calcium and activation of PKC are key events leading to vasoconstriction and cell proliferation. nih.govdovepress.comahajournals.org Selective inhibition of the ETA receptor by this compound prevents the activation of this PLC-mediated pathway, thereby reducing these downstream effects. hres.cadrugbank.comnih.govgoogle.comhres.ca

Attenuation of Protein Kinase C-Mediated Pathways

Protein kinase C (PKC) is a family of enzymes activated by diacylglycerol (DAG), which is produced following PLC activation downstream of ETA receptor binding. nih.govdovepress.comahajournals.org PKC activation plays a significant role in mediating the proliferative effects of ET-1. drugbank.comnih.govnih.govgoogle.comdovepress.comhres.ca By inhibiting the PLC-mediated generation of DAG, this compound effectively attenuates the activation of PKC-mediated pathways. hres.cadrugbank.comnih.govgoogle.comhres.ca This attenuation contributes to the antiproliferative effects observed with ETA receptor antagonists. drugbank.comnih.govpatsnap.com

Antiproliferative Mechanisms at the Cellular Level

Beyond its direct effects on vascular tone, this compound exhibits antiproliferative properties at the cellular level. wikidoc.orgdrugbank.comnih.govpatsnap.com This is primarily mediated through the blockade of ETA receptors, which are known to promote cell growth and proliferation, particularly in vascular smooth muscle cells. wikipedia.orgwikidoc.orgdrugbank.comnih.govnih.govgoogle.com The inhibition of the PLC/PKC signaling cascade, as described above, is a key mechanism by which this compound exerts its antiproliferative effects. hres.cadrugbank.comnih.govgoogle.comhres.ca By preventing the activation of these pathways, this compound helps to reduce the abnormal growth and thickening of vascular smooth muscle cells, a characteristic feature of certain vascular diseases. patsnap.com While ETA receptors are the primary mediators of proliferation, ETB receptors may also play a role in antiproliferation, potentially via the release of NO and prostacyclin. dovepress.comwikidoc.orgdrugbank.comnih.gov The selectivity of this compound for ETA helps to preserve this potential ETB-mediated antiproliferative effect. wikidoc.orgdrugbank.comnih.gov

Below is a table summarizing the key molecular interactions and their outcomes related to this compound:

Molecular Target/PathwayEffect of ET-1 Binding (primarily via ETA)Effect of this compound
ETA ReceptorActivation leading to vasoconstriction and cell proliferation wikipedia.orgwikidoc.orgdrugbank.comnih.govnih.govgoogle.comSelective Inhibition hres.cawikipedia.orgwikidoc.orgdrugbank.comnih.govnih.govguidetopharmacology.org
ETB ReceptorVasodilation, antiproliferation, ET-1 clearance (primarily on endothelial cells) wikipedia.orgwikidoc.orgdrugbank.comnih.govnih.govgoogle.comFunction largely preserved due to selectivity hres.cadrugbank.comnih.govgoogle.comdovepress.comwalshmedicalmedia.comhres.ca
Phospholipase C (PLC)Activation downstream of ETA hres.canih.govgoogle.comdovepress.comhres.caahajournals.orgInhibition hres.cadrugbank.comnih.govgoogle.comhres.ca
Protein Kinase C (PKC)Activation downstream of PLC drugbank.comnih.govnih.govgoogle.comdovepress.comhres.caahajournals.orgAttenuation hres.cadrugbank.comnih.govgoogle.comhres.ca
Intracellular Calcium LevelsIncrease via IP₃ and influx nih.govdovepress.comahajournals.orgReduced increase due to PLC inhibition nih.govdovepress.comahajournals.org
Nitric Oxide (NO) ProductionCan be influenced by ETB activation nih.govdovepress.comwalshmedicalmedia.comtandfonline.comPreservation of ETB-mediated production hres.cadrugbank.comnih.govgoogle.comhres.ca
Prostacyclin (PGI₂) ProductionCan be influenced by ETB activation nih.govdovepress.comwalshmedicalmedia.comtandfonline.comPreservation of ETB-mediated production hres.cadrugbank.comnih.govgoogle.comhres.ca
Vascular Smooth Muscle Cell ProliferationPromotion via ETA and downstream pathways wikipedia.orgwikidoc.orgdrugbank.comnih.govnih.govgoogle.comInhibition wikidoc.orgdrugbank.comnih.govpatsnap.com
Endothelin-1 ClearancePrimarily mediated by ETB receptors hres.cadovepress.comwikidoc.orgdrugbank.comnih.govgoogle.comnih.govdovepress.comwalshmedicalmedia.comhres.caPreservation of pathway hres.cadrugbank.comnih.govgoogle.comdovepress.comwalshmedicalmedia.comhres.ca

Modulation of Vascular Smooth Muscle Cell Proliferation

Endothelin-1, acting primarily through ETA receptors on vascular smooth muscle cells (VSMCs), is a potent mitogen and contributes to the abnormal proliferation and hypertrophy of these cells in conditions like PAH. nih.govnih.govdovepress.comresearchgate.net This proliferation leads to the thickening of the vascular wall and increased pulmonary vascular resistance. patsnap.comdovepress.com

This compound, by selectively blocking the ETA receptor, inhibits the proliferative effects of ET-1 on VSMCs. drugbank.compatsnap.compatsnap.com This inhibition prevents the downstream signaling cascades initiated by ETA receptor activation, such as the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity, which are involved in cell proliferation. drugbank.comnih.govdovepress.com

Research findings have demonstrated the ability of this compound to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMC). researchgate.netplos.org Studies comparing this compound with other endothelin receptor antagonists, like bosentan (B193191) and macitentan (B1675890), have investigated their inhibitory potency and receptor inhibition kinetics in human PASMCs. plos.org

Endothelin Receptor AntagonistKb Value (nM)Receptor Occupancy Half-life (ROt1/2)
This compound0.12 plos.org40 seconds plos.org
Bosentan1.1 plos.org70 seconds plos.org
Macitentan0.14 plos.org17 minutes plos.org

Note: Data extracted from calcium release assays in human PASMCs.

These data indicate that this compound is a potent ERA in inhibiting calcium release in human PASMCs. plos.org While macitentan showed slower receptor dissociation kinetics and a longer receptor occupancy half-life compared to this compound and bosentan, this compound effectively inhibits ET-1-induced vasoconstriction by blocking ETA receptors in smooth muscle cells. plos.orgahajournals.org

Impact on Cell Growth and Differentiation Processes (e.g., neural crest cells)

Beyond its effects on vascular smooth muscle, the endothelin system, particularly through ETB receptors and ET-3, plays a significant role in embryonic development, including the migration, growth, and differentiation of neural crest cells. wikipedia.orgdrugapprovalsint.comscielo.branu.edu.auahajournals.org Neural crest cells are a transient, multipotent cell population that arises during vertebrate development and gives rise to a diverse range of cell types, including neurons, glial cells, melanocytes, and craniofacial cartilage and bone. scielo.brnih.govdiva-portal.orgfrontiersin.org

Activation of endothelin receptors is vital for the proper development of the fetal cardiopulmonary system and is known to influence neural crest cell processes. wikipedia.orgdrugapprovalsint.com Specifically, the ET-3/ETB receptor signaling pathway is important for the development of neural crest-derived epidermal melanocytes and enteric neurons. anu.edu.auahajournals.org This pathway regulates the migration and prevents premature differentiation of neural crest cells, ensuring appropriate colonization during development. anu.edu.au

Given the role of endothelin receptors in neural crest cell development, endothelin receptor antagonists, including this compound, are known to have the potential for teratogenic effects. wikipedia.orgdrugapprovalsint.com This is attributed to their interference with the critical functions of endothelin signaling in embryonic development, including processes involving neural crest cell migration, growth, and differentiation. wikipedia.orgdrugapprovalsint.com While the primary therapeutic focus of this compound is on the adult vasculature, its interaction with endothelin receptors highlights the broader impact of this signaling system on various cell growth and differentiation processes, particularly during development.

Preclinical Pharmacological Investigations of R,s Ambrisentan

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the fundamental interactions of (R,S)-Ambrisentan with its target receptors and assessing its specificity.

Receptor Binding Assays Using Recombinant and Native Receptors

Receptor binding assays have been employed to determine the affinity and selectivity of ambrisentan (B1667022) for endothelin receptor subtypes. Studies utilizing membrane preparations from human ventricular myocytes have demonstrated that ambrisentan possesses a high binding affinity for the ETA receptor, with a reported Ki (dissociation constant for the inhibitor) of approximately 0.011 nM. nih.gov This research also indicated a significant selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio exceeding 4000:1. nih.gov

However, the selectivity observed in vitro can vary depending on the experimental system used. In studies using human ET-receptors expressed in Chinese hamster ovary (CHO) cells, the affinity of ambrisentan was approximately 1 nM for ETA and 195 nM for ETB, resulting in a selectivity of about 195-fold. nih.gov Another study in intact CHO cell lines expressing recombinant human ET-receptors reported a selectivity of only 54-fold. nih.gov Canine cells showed a selectivity of 77-fold (Ki values: 0.63 nM ETA; 48.7 nM ETB), while rat tracheal and aortic smooth muscle exhibited a 29-fold selectivity. nih.gov Despite these variations, an ETA:ETB binding ratio greater than 2000:1 in a standard in vitro assay is generally considered indicative of selectivity for ETA. nih.gov

The (S)-enantiomer of ambrisentan is the manufactured drug substance, and studies have indicated that the relative affinity of the (R)-enantiomer is markedly weaker compared to the (S)-enantiomer. hres.ca

The following table summarizes some of the reported binding affinities and selectivities:

Receptor TypeExperimental SystemKi (nM)Selectivity (ETA:ETB)Source
ETAHuman Ventricular Myocytes~0.011>4000:1 nih.gov
ETBHuman Ventricular Myocytes->4000:1 nih.gov
ETAHuman ET-receptors in CHO cells~1~195:1 nih.gov
ETBHuman ET-receptors in CHO cells~195~195:1 nih.gov
ETAIntact CHO cells (recombinant human)-~54:1 nih.gov
ETBIntact CHO cells (recombinant human)-~54:1 nih.gov
ETACanine cells0.6377:1 nih.gov
ETBCanine cells48.777:1 nih.gov
ETARat tracheal and aortic smooth muscle-29:1 nih.gov
ETBRat tracheal and aortic smooth muscle-29:1 nih.gov

Cell-Based Functional Assays (e.g., human ventricular myocytes, CHO cells)

Cell-based functional assays provide insight into the ability of ambrisentan to antagonize endothelin receptor activity in a cellular context. Studies using human ventricular myocyte-derived ETA and ETB receptors have shown ambrisentan's high binding affinity for the ETA receptor. nih.gov

In human cardiac fibroblasts, endothelin-1 (B181129) (ET-1) induces cell proliferation and myofibroblast differentiation, primarily mediated by the ETA receptor subtype via the ETAR/Gαq/ERK signaling pathway. bohrium.com Ambrisentan, as a selective ETAR antagonist, has been shown to inhibit these effects induced by ET-1 in human cardiac fibroblasts. bohrium.com This suggests a role for ETA receptor blockade in preventing and potentially reversing ET-1-induced cardiac fibrosis. bohrium.com

Studies in human primary pulmonary arterial smooth muscle cells (PASMC) have shown that ET-1-induced calcium signaling is largely ETA driven. plos.org Ambrisentan behaved as a surmountable antagonist in calcium release assays using PASMC, irrespective of the assay duration. plos.org

In a cell-based calcium influx assay using a CHO cell line coexpressing human ETA (hETA) and aequorin, ambrisentan demonstrated inhibition of ET-1-induced calcium influx. gmaxbiopharm.com

Evaluation of Off-Target Receptor Binding and Specificity

Evaluation of off-target receptor binding is crucial to assess the specificity of ambrisentan and identify potential interactions with other biological targets. Studies using human ventricular myocyte-derived receptors showed no relevant binding of ambrisentan to other receptors beyond ETA and ETB, with high selectivity for ETA over ETB (>4000:1). nih.gov

When tested for specificity using a panel of 100 receptors and ion channels at a concentration of 10 µM, ambrisentan was not active, showing less than 50% inhibition. hres.ca The (R)-enantiomer and the 4-hydroxymethyl metabolite of ambrisentan were also inactive in a similar specificity panel. hres.ca

In vitro studies evaluating the inhibition of human hepatic transporters found that ambrisentan had little to no inhibitory effect. drugs.com Weak dose-dependent inhibition was observed for OATP1B1, OATP1B3, and NTCP, with IC50 values of 47 µM, 45 µM, and approximately 100 µM, respectively. drugs.com Ambrisentan showed no transporter-specific inhibition of BSEP, BRCP, P-gp, or MRP2. drugs.com At clinically relevant concentrations, ambrisentan does not inhibit or induce drug metabolizing enzymes. drugs.comwikidoc.org

These findings suggest that ambrisentan exhibits a high degree of specificity for endothelin receptors, particularly ETA, with minimal interaction with a broad range of other receptors, ion channels, and hepatic transporters at concentrations exceeding therapeutic levels. nih.govhres.ca

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are essential for evaluating the effects of ambrisentan in a complex biological system, particularly in the context of diseases like pulmonary hypertension.

Pulmonary Hypertension Models

Animal models of pulmonary hypertension (PH) are used to mimic aspects of the human disease and assess the potential therapeutic efficacy of new compounds.

Rodent models, such as those induced by SUGEN/hypoxia or neonatal hyperoxic lung injury, are commonly used to study the pathogenesis of PH and evaluate potential treatments.

In a rat model of endothelin-induced hypertension, oral administration of ambrisentan dose-dependently reduced increases in arterial pressure resulting from endothelin (Big ET-1) infusion. hres.cahres.ca

The SUGEN/hypoxia model in rats involves the administration of the vascular endothelial growth factor receptor inhibitor SU5416 followed by exposure to chronic hypoxia. nih.gov This model induces severe pulmonary vascular remodeling, although it may only partially replicate the clinical features of PAH. nih.gov While the search results mention the SUGEN/hypoxia model and ambrisentan's use in mouse models of PAH nih.gov, direct detailed findings of this compound specifically in the SUGEN/hypoxia rat model were not explicitly detailed in the provided snippets. However, other endothelin receptor antagonists have shown preventive and reversal effects on pulmonary vasoconstriction and remodeling in hypoxia-induced PH models. mdpi.com

The neonatal hyperoxic lung injury model in rats is used to study chronic lung disease (CLD) and associated pulmonary arterial hypertension (PAH). nih.govnih.govuu.nl In neonatal rats exposed to hyperoxia, ambrisentan treatment (at doses ranging from 1 to 20 mg·kg−1·day−1) demonstrated beneficial effects. nih.govnih.gov In an early treatment model where ambrisentan was administered during continuous hyperoxia exposure, it improved survival, reduced lung fibrin (B1330869) and collagen III deposition, attenuated arterial medial wall thickness, and reduced right ventricular hypertrophy (RVH). nih.govnih.gov These positive effects were observed via a nitric oxide synthase (NOS)-independent mechanism. nih.govnih.gov However, ambrisentan did not reduce the influx of macrophages and neutrophils or prevent reduced irregular elastin (B1584352) expression in this model. nih.govnih.gov

In a late treatment model where ambrisentan administration began after an initial hyperoxia exposure period, ambrisentan diminished PAH, RVH, and right ventricular peak pressure, indicating that RVH is reversible in the neonatal period with ambrisentan treatment. nih.govnih.gov Importantly, ambrisentan treatment did not affect alveolarization and vascularization in these neonatal rat models of hyperoxic lung injury. nih.govnih.gov

The following table summarizes key findings in the neonatal hyperoxic lung injury rat model:

ParameterEarly Treatment Model (Hyperoxia + Ambrisentan) vs Hyperoxia ControlLate Treatment Model (Hyperoxia + Recovery + Ambrisentan) vs Hyperoxia + Recovery ControlSource
SurvivalImprovedNot explicitly detailed in snippets nih.govnih.gov
Lung fibrin depositionReducedNot explicitly detailed in snippets nih.govnih.gov
Collagen III depositionReducedNot explicitly detailed in snippets nih.govnih.gov
Arterial medial wall thicknessReducedNot explicitly detailed in snippets nih.govnih.gov
Right Ventricular Hypertrophy (RVH)ReducedDiminished/Reduced nih.govnih.gov
Right Ventricular Peak PressureNot explicitly detailed in snippetsDiminished nih.govnih.gov
Macrophage and neutrophil influxNot reducedNot explicitly detailed in snippets nih.govnih.gov
Irregular elastin expressionNot prevented from reductionNot explicitly detailed in snippets nih.govnih.gov
AlveolarizationNot affectedNot affected nih.govnih.gov
VascularizationNot affectedNot affected nih.govnih.gov

These preclinical studies in rodent models provide evidence that ambrisentan can effectively reduce pulmonary hypertension and associated right ventricular hypertrophy in relevant disease models, primarily through its action as an ETA receptor antagonist.

Assessment of Pulmonary Vascular Remodeling

Preclinical studies in various animal models of pulmonary hypertension have consistently demonstrated the ability of ambrisentan to prevent and reverse pulmonary vascular remodeling. In rodent models, ambrisentan has been shown to prevent the structural changes in pulmonary blood vessels associated with pulmonary hypertension. This includes effects observed in models such as monocrotaline-induced pulmonary hypertension and Sugen/hypoxia rats. The inhibition of vascular remodeling is considered a key mechanism by which ambrisentan exerts its therapeutic effects in pulmonary vascular diseases.

Analysis of Pulmonary Arterial Medial Wall Thickness

A specific aspect of pulmonary vascular remodeling is the thickening of the medial wall of pulmonary arteries. Preclinical investigations have analyzed the impact of ambrisentan on this parameter. Studies, including those using the monocrotaline-induced pulmonary hypertension model, have shown that ambrisentan reduces pulmonary arterial medial wall thickness. This finding indicates that the compound can mitigate the hypertrophic changes in the smooth muscle layer of pulmonary arteries, contributing to the observed effects on vascular remodeling.

Effects on Right Ventricular Hypertrophy

Pulmonary hypertension often leads to increased afterload on the right ventricle, resulting in right ventricular hypertrophy (RVH). Preclinical studies have evaluated the effects of ambrisentan on the development and progression of RVH in animal models. The results indicate that ambrisentan effectively prevents right ventricular hypertrophy in various models of pulmonary hypertension. This protective effect on the right ventricle is a crucial finding, as RVH is a significant predictor of morbidity and mortality in pulmonary hypertension.

Data from representative preclinical studies on pulmonary vascular remodeling and right ventricular hypertrophy are summarized below:

ModelEffect on Pulmonary Vascular RemodelingEffect on Right Ventricular HypertrophySource(s)
Monocrotaline-induced PH (Rats)Prevention/ReversalPrevention
Sugen/Hypoxia (Rats)Prevention/ReversalPrevention
Various Rodent Models of PHPrevention/ReversalPrevention

Exploratory Preclinical Models

Beyond its primary focus on pulmonary hypertension, preclinical investigations have explored the effects of ambrisentan in other models relevant to vascular disease and organ injury.

Vasorelaxation Studies in Vascular Disease Models

Ambrisentan functions as an endothelin receptor antagonist, blocking the effects of endothelin-1, a potent vasoconstrictor. Preclinical studies have investigated its vasorelaxant properties in various vascular disease models. Investigations have shown that ambrisentan can induce vasorelaxation in isolated vascular tissues. This effect is attributed to the blockade of endothelin A receptors, which mediate vasoconstriction. These studies contribute to understanding the direct vascular effects of the compound beyond the pulmonary circulation.

Investigations in Models of Organ Injury and Restenosis

Preclinical research has also explored the potential of ambrisentan in models of organ injury and restenosis. The antiproliferative effects of ambrisentan on vascular cells, demonstrated in in vitro studies, are relevant to conditions involving excessive cell growth, such as restenosis following vascular procedures. While specific detailed models of organ injury or restenosis involving this compound were not extensively detailed in the provided snippets, the known mechanisms of action, including antiproliferative effects and endothelin receptor blockade, suggest potential relevance in such pathological processes. Further dedicated studies in these specific models would be necessary to fully elucidate its effects.

Preclinical Cancer Models (e.g., metastatic breast cancer)

Preclinical studies have explored the effects of ambrisentan in various cancer models, including metastatic breast cancer. In vitro studies demonstrated that ambrisentan inhibited the migration and invasion capacity of different tumor cells, including MDA-MB-231 breast adenocarcinoma cells. researchgate.netnih.govresearchgate.netmdpi.com Whole transcriptome analysis using RNAseq indicated that ambrisentan had inhibitory effects on the transcriptome of certain cancer cells, tending to normalize them towards an unstimulated profile. researchgate.netnih.govresearchgate.net

In a preclinical murine model of metastatic breast cancer using 4T1 cells, treatment with ambrisentan was effective in decreasing metastasis to the lungs and liver. researchgate.netnih.govresearchgate.netfapesp.br This reduction in metastasis was associated with a significant enhancement in animal survival. researchgate.netnih.govresearchgate.net The anti-tumor effect of ambrisentan in this model appears to be primarily through its effect on cancer cell metastasis rather than inhibition of cell proliferation. researchgate.netnih.gov One study reported a 47% reduction in the incidence of metastasis in the liver and lungs and lengthened survival compared to untreated animals. fapesp.br Another experiment with 4T1 cells showed a reduction in metastasis by about 43% and enhanced median survival by about 30%. fapesp.br

Molecular and Genetic Modulations in Preclinical Systems

Effects on Endothelial Cell Integrity and Function

Dysfunctional endothelial cells are associated with increased production of vasoconstrictor mediators, decreased synthesis of vasodilators like prostacyclin and nitric oxide, and uncontrolled proliferation. dovepress.comnih.gov The increased pulmonary vascular reactivity and vasoconstriction seen in conditions like PAH may result from a loss of endothelial cell integrity. dovepress.comnih.gov Ambrisentan, as an ETA-selective receptor antagonist, targets the endothelin pathway, which is involved in modulating endothelial cell function and vascular tone. nih.govdovepress.comnih.gov Selective inhibition of ETA receptors may be preferential as it could block the actions of ET-1 at the predominant vasoconstrictor receptor while potentially preserving the vasodilatory role of ETB receptors on endothelial cells and ET-1 pulmonary clearance. dovepress.com

Involvement of Nitric Oxide Synthase (NOS) Pathways (e.g., NOS-independent mechanisms)

The nitric oxide (NO) pathway is one of the key pathways involved in the pathobiology of pulmonary arterial hypertension, alongside the prostacyclin and endothelin-1 pathways. nih.govresearchgate.netresearchgate.net Nitric oxide is a potent pulmonary vasodilator and inhibits platelet activation and vascular smooth muscle cell proliferation. nih.govresearchgate.net Its synthesis is catalyzed by nitric oxide synthase (NOS) enzymes, including endothelial NOS (eNOS). nih.govresearchgate.netmdpi.com Decreased levels of eNOS have been reported in pulmonary vascular tissue in patients with PAH. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6918493
Ambrisentan6918493
Endothelin-1 (ET-1)16132219
Nitric Oxide (NO)145068

Data tables were not explicitly found in the search results for the specific preclinical studies outlined. However, the text describes research findings qualitatively and, in some cases, with percentages of reduction in metastasis or increases in survival time in preclinical cancer models.

For example, in the preclinical murine model of metastatic breast cancer:

Model TypeEffect on Metastasis (Lungs and Liver)Effect on SurvivalSource
Murine metastatic breast cancer (4T1 cells)Decreased metastasis researchgate.netnih.govresearchgate.netfapesp.brEnhanced survival researchgate.netnih.govresearchgate.netfapesp.br researchgate.netnih.govresearchgate.netfapesp.br
Murine metastatic breast cancer (4T1 cells)~47% reduction fapesp.brLengthened fapesp.br fapesp.br
Murine metastatic breast cancer (4T1 cells)~43% reduction fapesp.br~30% enhancement (median) fapesp.br fapesp.br

Synthetic Chemistry and Metabolism of R,s Ambrisentan

Stereoselective Synthesis of (S)-Ambrisentan

The synthesis of (S)-Ambrisentan involves stereoselective pathways to ensure the production of the active enantiomer.

Chiral Synthesis Pathways and Methodologies

The stereoselective synthesis of (S)-Ambrisentan is crucial as the (S)-enantiomer is the active component nih.govwikidata.org. While specific detailed chiral synthesis pathways and methodologies for (S)-Ambrisentan were not extensively detailed in the search results with specific citation labsolu.ca, the synthesis of the racemic mixture and the (S)-enantiomer has been described. One method involves the reaction of (S)-ambrisentan with potassium carbonate in acetone (B3395972), followed by the addition of methyl iodide google.comgoogle.com.

Key Intermediates and Reaction Conditions

A described synthetic step involves starting with (S)-ambrisentan (15.0 g, 40.0 mmol) and potassium carbonate (8.28 g, 60.0 mmol) in acetone (100 mL) google.comgoogle.com. This mixture is stirred for 0.5 hours google.comgoogle.com. Methyl iodide (3 mL, 47.0 mmol) is then added dropwise slowly, and the reaction mixture is stirred for 3 hours google.comgoogle.com. The resulting mixture is concentrated to dryness under reduced pressure google.comgoogle.com. The residue is then mixed with water (100 mL) and extracted with ethyl acetate (B1210297) (4 X 100 mL) google.comgoogle.com. This process yielded the title compound (presumably a methylated product or intermediate) at 15.0 g (96% yield), with a mass-to-charge ratio (MS m/z) of 392.9 google.com.

In Vitro and Preclinical In Vivo Metabolism

The metabolism of ambrisentan (B1667022) has been investigated in both in vitro and preclinical in vivo studies.

Metabolic Pathways and Enzyme Involvement

Ambrisentan undergoes metabolism through both phase I (oxidation) and phase II (glucuronidation) pathways nih.govgoogle.com. The primary route of elimination is non-renal, with a significant portion recovered in feces, suggesting biliary excretion of the parent compound and its metabolites google.comresearchgate.netdrugbank.com.

Glucuronidation is a major metabolic pathway for ambrisentan nih.govgoogle.com. Studies using human liver tissue indicate that ambrisentan is metabolized by uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9S, UGT2B7S, and UGT1A3S google.comhres.cafda.gov. This phase II metabolic process involves the conjugation of ambrisentan with glucuronic acid, leading to the formation of acyl glucuronides google.com. This reaction has been observed in liver cells of rats, dogs, and humans google.com.

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is another pathway for ambrisentan, albeit to a lesser extent than glucuronidation nih.govgoogle.comgoogle.comresearchgate.nethres.ca. The main CYP enzymes involved in ambrisentan metabolism are CYP3A4 and CYP2C19 google.comgoogle.comhres.ca. CYP3A5 also contributes to a lesser extent google.comgoogle.comresearchgate.nethres.ca. This oxidative process can lead to the formation of metabolites such as 4-hydroxymethyl ambrisentan researchgate.netdrugbank.comhres.ca. While many CYP450 enzymes can metabolize ambrisentan, CYP3A4 and CYP2C19 are identified as the main contributors google.comgoogle.com.

The contribution of these enzymes to ambrisentan metabolism can be summarized in the following table:

Metabolic PathwayMajor Enzymes InvolvedMetabolites Formed
GlucuronidationUGT1A9S, UGT2B7S, UGT1A3SAmbrisentan glucuronide (Acyl glucuronides) nih.govgoogle.com
OxidationCYP3A4, CYP2C19 (minor contribution from CYP3A5) google.comgoogle.comhres.ca4-hydroxymethyl ambrisentan researchgate.netdrugbank.comhres.ca

In vitro studies have shown that ambrisentan at concentrations up to 300 microM does not markedly inhibit several UGT or CYP enzymes, including CYP3A4 and CYP2C19 hres.ca. Additionally, in vitro and in vivo animal studies with ambrisentan concentrations exceeding therapeutic levels demonstrated little effect on the induction or inhibition of hepatic enzymes such as CYP3A4 and CYP2C19 nih.govdovepress.com. The in vivo inversion of (S)-ambrisentan to (R)-ambrisentan is considered negligible fda.govfda.gov.

Phase I Hydroxylation and Phase II Glucuronidation Dominance

The metabolic clearance of ambrisentan in both preclinical species and humans primarily involves hepatic phase II glucuronidation of the parent compound and, to a lesser extent, phase I oxidative metabolism fda.govresearchgate.netgoogle.comclinicaltrials.gov. This dual metabolic pathway contributes to its elimination.

Microsomal studies utilizing single human cytochrome P450 (CYP) and uridine glucuronosyltransferase (UGT) enzymes have identified the specific enzymes involved in ambrisentan metabolism. Glucuronidation is mediated by several UGT enzymes, including UGT1A9, UGT2B7, and UGT1A3 fda.govclinicaltrials.gov. Phase I hydroxylation is catalyzed by multiple CYP enzymes, with CYP3A4, CYP3A5, and CYP2C19 exhibiting the highest turnover rates in metabolizing ambrisentan fda.govgoogle.com. Despite being metabolized by these enzymes, ambrisentan has shown little effect on hepatic enzyme induction or inhibition at concentrations exceeding therapeutic levels in in vitro and in vivo animal model studies researchgate.net. This suggests a low potential for drug-drug interactions based on CYP and UGT enzyme modulation fda.govclinicaltrials.gov.

Identification and Characterization of Preclinical Metabolites

Comprehensive in vitro and in vivo studies in preclinical species, including mice, rats, rabbits, and dogs, have led to the identification and characterization of numerous ambrisentan metabolites fda.govresearchgate.netnih.gov. These metabolites are formed through various phase I and phase II biotransformation pathways. Analysis techniques such as UHPLC/QTOF/MS/MS have been instrumental in their structural elucidation researchgate.netnih.gov. A total of seventeen metabolites were identified in in vivo samples from rats, while ten were found in in vitro studies, with the latter being commonly observed in vivo as well researchgate.netnih.gov.

Hydroxylated Metabolites

Hydroxylation is a significant phase I metabolic route for ambrisentan. One prominent hydroxylated metabolite identified is 4-hydroxymethyl ambrisentan ((S)-4-hydroxymethyl ambrisentan) researchgate.netfda.gov. This metabolite is primarily produced through the action of CYP3A4 researchgate.net. Studies have shown that 4-hydroxymethyl ambrisentan is significantly less potent than the parent compound in binding to ETA and ETB receptors, suggesting it contributes minimally to the pharmacological effects of ambrisentan fda.gov.

Demethylated and Demethoxylated Metabolites

Demethylation and demethoxylation reactions also contribute to the metabolic profile of ambrisentan in preclinical species researchgate.netaidic.itnih.gov. O-demethylated ambrisentan has been identified as a metabolite fda.govgoogle.com. Similar to hydroxylated metabolites, O-demethylated ambrisentan exhibits considerably lower potency for ET receptor binding compared to ambrisentan fda.gov. These reactions involve the removal of methyl groups from either the methoxy (B1213986) or potentially other methyl substituents on the ambrisentan structure.

Hydrolytic and Decarboxylated Products

Hydrolytic and decarboxylation pathways also yield metabolites of ambrisentan researchgate.net. Hydrolysis typically involves the cleavage of ester or amide bonds, while decarboxylation involves the removal of a carboxyl group. These reactions can lead to the formation of various products depending on the specific site of cleavage or decarboxylation on the ambrisentan molecule dergipark.org.tr. These types of metabolites have been detected in preclinical in vivo samples researchgate.netnih.gov.

Epoxide Metabolites and Glutathione (B108866) Conjugation

The formation of epoxide metabolites is another observed metabolic pathway for ambrisentan researchgate.net. Epoxides are often reactive intermediates that can subsequently undergo conjugation with endogenous molecules such as glutathione (GSH) researchgate.netnih.gov. A glutathione conjugate of an epoxide metabolite of ambrisentan has been detected and characterized researchgate.netnih.govniper.gov.in. This was evidenced through in vitro GSH trapping assays coupled with UHPLC/QTOF/MS/MS analysis, confirming the formation of this conjugate researchgate.netnih.govniper.gov.in. The formation of glutathione conjugates is generally considered a detoxification pathway for reactive metabolites nih.gov.

Pharmacokinetic/Toxicokinetic Profile in Preclinical Species

The absorption, distribution, metabolism, and excretion (ADME) profile of ambrisentan has been extensively evaluated in various preclinical species, including mice, rats, rabbits, and dogs, as part of the safety evaluation process fda.gov. The dose ranges and formulations used in ADME studies were comparable or identical to those employed in toxicology studies fda.gov.

Ambrisentan is rapidly absorbed following oral administration in preclinical species like rats and dogs fda.gov. Toxicokinetic studies involving repeat dosing demonstrated that increasing the ambrisentan dose generally resulted in a proportional increase in systemic exposure across all tested species fda.gov. Ambrisentan exhibits high plasma protein binding, with an average of 98.8% in vitro, primarily binding to albumin tga.gov.au. Distribution into red blood cells is low tga.gov.au.

Elimination of ambrisentan and its metabolites is predominantly through non-renal pathways fda.gov. The majority of the administered dose is recovered in the feces in most species, including mice, rats, and dogs, accounting for 66% to 76% of the dose fda.gov. Urinary excretion is a minor elimination route in these species (7-23%), with the rabbit being an exception where urinary excretion is more significant (44%) fda.gov. The elimination half-life of ambrisentan varies between species, ranging from approximately 5.7 hours in rats to 7.9 hours in dogs following single oral doses fda.gov.

The preclinical toxicokinetic data demonstrated dose-linear pharmacokinetics over the evaluated dose ranges fda.gov.

Here is a summary of some pharmacokinetic parameters in preclinical species:

SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (hours)Half-life (hours)Primary Excretion Route
RatOral Gavage3032.415.7Feces
DogOral Capsule3043.60.5 - 27.9Feces

Preclinical studies indicated that ambrisentan did not induce cytochrome P450 enzymes, glutathione-S-transferase, or UDP-glucuronosyltransferase at clinically relevant concentrations fda.govclinicaltrials.gov. In vitro studies evaluating the inhibitory potential of ambrisentan on various hepatic CYP450 and glucuronyltransferase enzymes showed no marked inhibition at concentrations below 300 µM fda.gov.

Absorption and Distribution Characteristics in Animal Models

In single oral dose studies, ambrisentan was rapidly absorbed in both rats and dogs. fda.gov Following a 30 mg/kg dose administered by gavage in rats, a mean maximum plasma concentration (Cmax) of 32.4 µg/mL was reached at 1 hour. fda.gov In dogs, after a 30 mg/kg dose given in capsule form, the Cmax was 43.6 µg/mL, with the time to reach maximum concentration (tmax) occurring between 0.5 and 2 hours. fda.gov The absolute oral bioavailability was determined to be 85% in rats and 72% in dogs. fda.gov

In preclinical studies using a radiolabeled dose, ambrisentan was detected primarily in the liver and plasma 2 to 4 hours after oral administration. tandfonline.comnih.gov

Ambrisentan exhibits extensive plasma protein binding in various animal species. fda.gov In vitro studies showed mean binding values of 91.8% in mice, 97.2% in rats, 96.8% in rabbits, and 96.4% in dogs. fda.gov The binding capacity appears high, with saturation occurring at concentrations significantly above expected human Cmax. fda.gov

Excretion Pathways in Animal Models (e.g., fecal vs. urinary)

The major route of excretion for ambrisentan in both rats and dogs is via feces. google.comgoogle.com Studies using radiolabeled compound demonstrated high recovery in feces and low recovery in urine. google.comgoogle.com

In a rat study, the average recovery of radiolabeled compound was 88% in the feces and 9% in the urine following intravenous administration of a single 10 mg/kg dose. google.comgoogle.com In a dog study, following a single 3 mg/kg oral dose, the average recovery was 90% in the feces and 8% in the urine. google.comgoogle.com In both animal models, the majority of the radiolabeled compound was excreted within the first 24 hours after administration. google.com

Following active transport across the hepatocyte membrane, ambrisentan is secreted into the bile canaliculi and subsequently excreted via the bile into the feces. google.comgoogle.com In the dog study, unchanged substance was predominant in both feces and urine. google.com

Excretion Data in Animal Models

Animal ModelRoute of AdministrationDose% Recovery in Feces% Recovery in Urine
RatIntravenous10 mg/kg88%9%
DogOral3 mg/kg90%8%

Enzyme Induction and Inhibition Studies in Preclinical Models

Preclinical in vitro and in vivo animal model studies have investigated the potential of ambrisentan to induce or inhibit hepatic enzymes, including cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs), as well as transporters.

Lack of Significant Induction/Inhibition of CYP450 Enzymes

In vitro and in vivo animal model studies, using ambrisentan concentrations exceeding therapeutic levels, have demonstrated that ambrisentan has little effect on the induction or inhibition of hepatic enzymes such as CYP2C9, CYP3A4, or CYP1A2. nih.gov

In vitro data indicate that ambrisentan, at concentrations up to 300 µM, does not markedly inhibit CYP450 enzymes including 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. hres.ca This suggests a low potential for ambrisentan to cause clinically relevant drug-drug interactions through CYP450 inhibition. nih.gov

Absence of Significant Inhibition of UGTs and Transporters (e.g., P-gp, OATP, BSEP)

In vitro studies have shown that ambrisentan does not markedly inhibit UGT1A1, UGT1A6, UGT1A9, or UGT2B7 at concentrations up to 300 µM. hres.ca

Studies using cell lines transfected with human transporter genes indicate that ambrisentan does not inhibit P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), multi-drug resistance related protein 2 (MRP2), or bile salt export pump (BSEP) at concentrations up to 100 µM. hres.caplos.org While weak in vitro inhibition of OATP1B1, OATP1B3, and sodium-taurocholate co-transporter (NTCP) was observed with IC50 values of 47 µM, 45 µM, and approximately 100 µM respectively, in vitro studies in rat and human hepatocytes showed no evidence for ambrisentan inhibition of NTCP, OATP, BSEP, and MRP2. hres.ca Ambrisentan showed little or no inhibition of BSEP, NTCP, MRP2, Pgp, BCRP, OATP1B1 and OATP1B3 at concentrations up to 100 µM. plos.orgnih.gov Ambrisentan demonstrated the least inhibition of OATP1B1, OATP1B3, and NTCP compared to other endothelin receptor antagonists like macitentan (B1675890) and bosentan (B193191). plos.orgnih.gov

In sandwich-cultured human hepatocytes, ambrisentan showed little or no inhibition of bile transporters. plos.orgnih.gov Ambrisentan also demonstrated low intracellular accumulation in these hepatocytes compared to other ERAs. plos.orgnih.gov

In vitro studies suggest that ambrisentan is a substrate of Organic Anion Transport Protein (OATP) and P-gp, but not an inhibitor of P-gp. fda.govhres.ca

Inhibition of Hepatic Transporters by Ambrisentan (In vitro)

TransporterIC50 (µM)Inhibition at 100 µMSource
OATP1B147.0Weak inhibition hres.caplos.org
OATP1B344.6Weak inhibition hres.caplos.org
NTCP~100No inhibition hres.caplos.org
BSEP>100No inhibition hres.caplos.org
P-gpNot inhibitedNo inhibition hres.caplos.org
BCRP>100No inhibition hres.caplos.org
MRP2>100No inhibition plos.org

Note: IC50 values represent the concentration required for 50% inhibition. Higher values indicate weaker inhibition.

Theoretical Frameworks and Research Methodologies

Structure-Activity Relationship (SAR) Studies of (R,S)-Ambrisentan and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's chemical structure affect its biological activity. For this compound, SAR studies have focused on identifying the key structural features responsible for its potent and selective antagonism of the ETA receptor.

Ambrisentan (B1667022) is described as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, indicating it has a chiral center and is manufactured as the (S)-enantiomer. fda.gov Studies on related endothelin receptor antagonists with a 2H-chromene skeleton have revealed that specific substituents and their positions are crucial for potent and selective ETA receptor binding affinity. For instance, in one series of compounds, a m,p-methylenedioxyphenyl group, a carboxyl group, and an isopropoxy group at specific positions on the (R)-2H-chromene skeleton were identified as essential structural requirements. researchgate.net The substituent at the 4-position was also found to be important for improving activity, with various hydrophobic functional groups being acceptable. researchgate.net

While specific detailed SAR data for a wide range of this compound analogs were not extensively found in the immediate search results, the principles of SAR apply. Modifications to the core structure, including the pyrimidine (B1678525) ring, the ether linkage, the chiral center, and the diphenylpropanoic acid moiety, would be systematically explored to determine their impact on ETA and ETB receptor binding affinity and selectivity.

Studies on other pyrimidine-based endothelin receptor antagonists have shown that the introduction of an additional pyrimidine ring can significantly improve affinity for both ETA and ETB receptors. acs.org Furthermore, the position of substituents on this additional pyrimidine ring influences activity; while various substituents were tolerated at the 5-position, substituents at the 4 and/or 6 positions clearly hampered affinity for ET receptors. acs.org

Computational Approaches in Drug Design and Mechanistic Prediction

Computational approaches play an increasingly vital role in drug design and understanding the mechanisms of drug action and metabolism. These methods, often referred to as in silico approaches, utilize computational resources to analyze, model, and predict various aspects of a compound's behavior. researchgate.netjscimedcentral.com

Computational tools and methods employed in drug discovery and development include molecular dynamics (MD), molecular docking, quantum mechanics (QM), hybrid quantum mechanics/molecular mechanics (QM/MM), and Density functional theory (DFT). researchgate.net These techniques can be applied to understand the binding interactions of this compound with its target receptor, the ETA receptor, and to predict its metabolic fate.

In Silico Toxicity Prediction (as part of metabolite characterization)

In silico toxicity prediction is a crucial component of drug development, allowing for the early assessment of potential adverse effects of a compound and its metabolites. jscimedcentral.comnih.gov This is particularly relevant in metabolite characterization, as metabolites can sometimes be more toxic than the parent compound. ucl.ac.uk

For this compound, in silico methods have been used to predict the toxicity profile of its metabolites. One study utilized TOPKAT software to predict the toxicity profile of Ambrisentan and its metabolites. researchgate.netnih.gov Computational toxicology aims to complement in vitro and in vivo toxicity tests, potentially reducing the need for animal testing and accelerating the safety assessment process. jscimedcentral.comnih.gov While predicting metabolites and their toxicity can be complex due to the intricate nature of metabolic systems, integrating predicted metabolite structures into toxicity prediction models has shown some potential for improving predictions. ucl.ac.uk

Advanced Analytical Techniques for Compound Characterization

Advanced analytical techniques are essential for the comprehensive characterization of drug compounds and their metabolites in biological matrices. These techniques enable the identification, structural elucidation, and quantification of compounds present at various stages of preclinical and clinical studies.

UHPLC/QTOF/MS/MS for Metabolite Profiling

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF/MS/MS) is a powerful analytical technique widely used for metabolite profiling. mdpi.comthieme-connect.denih.gov Its high sensitivity, mass accuracy, and resolution make it suitable for identifying and characterizing metabolites, even those present at low concentrations in complex biological samples. thieme-connect.de

UHPLC/QTOF/MS/MS has been specifically applied in the metabolite characterization of Ambrisentan in both in vitro and in vivo matrices. nih.gov This technique allows for detailed structural elucidation of metabolites through accurate mass measurements and fragmentation patterns obtained from tandem mass spectrometry (MS/MS). researchgate.netnih.gov

In one study focusing on Ambrisentan metabolite identification, UHPLC/QTOF/MS/MS was used to analyze samples from in vitro incubations with rat liver microsomes and S9 fractions, as well as in vivo samples (urine, feces, and plasma) from rats. nih.gov This approach led to the identification of seventeen metabolites in in vivo samples, including hydroxyl, demethylated, demethoxylated, hydrolytic, decarboxylated, epoxide, and glucuronide metabolites. researchgate.netnih.gov Ten metabolites were commonly identified in both in vitro and in vivo studies. researchgate.netnih.gov The detailed structural elucidation was performed using UHPLC/QTOF/MS/MS in combination with accurate mass measurements. researchgate.netnih.gov

Development and Validation of Preclinical Animal Models for Pharmacological Evaluation

Preclinical animal models are indispensable for evaluating the pharmacological activity, efficacy, and safety of drug candidates before human trials. For this compound, which is used for the treatment of pulmonary arterial hypertension (PAH), relevant animal models are crucial for studying its effects on pulmonary hemodynamics and vascular remodeling.

Various animal models have been used to investigate endothelin receptor antagonists, although the translational relevance of some models can vary. researchgate.net Studies have utilized preclinical murine models, such as the Egln1Tie2Cre mouse model, to assess the effects of FDA-approved vasodilators, including Ambrisentan, on PAH. mdpi.com These models aim to mimic aspects of human PAH pathophysiology to evaluate the therapeutic potential of compounds.

In the Egln1Tie2Cre mouse model, Ambrisentan treatment partially attenuated right ventricular systolic pressure (RVSP) and improved cardiac output, consistent with its vasodilating effects observed in clinical trials. mdpi.com However, in this specific model, neither Ambrisentan nor treprostinil (B120252) treatment resulted in reduced RV hypertrophy or improved right ventricular fractional area change (RV FAC), suggesting that in this model, inhibition of ETA alone might not be sufficient to inhibit cell proliferation and significantly impact pulmonary vascular remodeling. mdpi.com This highlights the importance of carefully selecting and validating animal models that best reflect the human disease state and the specific aspects of the drug's mechanism of action being investigated.

In Vitro Methodologies for Receptor and Enzyme Studies

In vitro methodologies are fundamental for characterizing the interaction of a drug compound with its molecular targets, such as receptors and enzymes involved in its metabolism. These studies provide insights into the potency, selectivity, and metabolic fate of the compound.

This compound functions as a selective endothelin type A (ETA) receptor antagonist. cdnsciencepub.comnih.govnih.gov In vitro studies have been crucial in demonstrating its potent and selective inhibition of the ETA receptor. Studies using human ventricular myocyte-derived ETA and ETB receptors have shown that Ambrisentan has a high binding affinity for the ETA receptor, with a dissociation constant (Ki) of approximately 0.011 nM, and exhibits a selectivity for the ETA receptor over the ETB receptor of greater than 4000:1. nih.gov Other studies have reported varying selectivity ratios depending on the experimental conditions and tissue type, but consistently demonstrate a higher affinity for ETA. nih.gov

In addition to receptor studies, in vitro methodologies are used to investigate the metabolic pathways of this compound and its interaction with drug-metabolizing enzymes and transporters. In vitro studies using human liver tissue indicate that Ambrisentan is metabolized by CYP3A, CYP2C19, and uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S, and 1A3S. fda.gov Hepatic phase II glucuronidation of the parent compound appears to be the main metabolic pathway, with phase I hydroxylation contributing to a lesser extent. nih.gov The main metabolite, (S)-4-hydroxymethyl ambrisentan, is produced by CYP3A4. tandfonline.com

In vitro studies also suggest that Ambrisentan is a substrate of the Organic Anion Transport Protein (OATP) and a substrate but not an inhibitor of P-glycoprotein (P-gp). fda.gov Studies using sandwich-cultured human hepatocytes have investigated the interaction of Ambrisentan with hepatobiliary transporters. These studies showed that OATP inhibitors decreased the uptake and clearance of ambrisentan, while an MRP2 inhibitor decreased uptake and increased clearance. cdnsciencepub.com Ambrisentan demonstrated weak dose-dependent inhibition of OATP1B1, OATP1B3, and NTCP in vitro. wikidoc.org At clinically relevant concentrations, Ambrisentan does not inhibit or induce major drug-metabolizing enzymes (e.g., CYP2C9, CYP3A4, or CYP1A2) or transporters. nih.govwikidoc.org

Future Directions in R,s Ambrisentan Research

Exploration of Novel Molecular Targets and Pathways in Preclinical Settings

While the primary mechanism of action of Ambrisentan (B1667022) is selective antagonism of the ETA receptor, future preclinical studies are exploring potential interactions with other molecular targets and pathways that may contribute to its therapeutic effects or reveal new applications. Research into the pathobiology of PAH and other vascular diseases has identified numerous pathways beyond the endothelin system, including those involving PDGF inhibitors, vasoactive intestinal peptide, selective 5HT2B antagonists, statins, kinase inhibitors, BMP signaling, tyrosine kinase receptors, serotonin (B10506) metabolism, angiogenesis, the extracellular matrix, estrogens, and epigenetic modifications nih.govmdpi.com. Preclinical investigations may seek to determine if Ambrisentan, directly or indirectly, modulates components within these complex networks.

The recent resolution of the crystal structure of the ETB receptor presents opportunities to identify potential allosteric binding sites for novel ligands cas.cz. Although Ambrisentan demonstrates high selectivity for ETA over ETB receptors (reported selectivity ratios vary, including approximately 4000-fold hres.ca, 200:1 alzdiscovery.org, and >400-fold nih.gov), a deeper understanding of the entire endothelin receptor system could inform future research directions. Furthermore, preclinical studies investigating combination therapies, such as the combination of Ambrisentan with the tryptophan hydroxylase (TPH) inhibitor rodatristat (B608305) ethyl, highlight the exploration of interplay between the endothelin pathway and other relevant biological pathways like serotonin metabolism firstwordpharma.com. Such studies aim to uncover synergistic effects and potentially identify novel therapeutic strategies by targeting multiple pathways simultaneously.

Development of Advanced Preclinical Models for Mechanistic Insights

The predictive value of preclinical research is heavily reliant on the sophistication and relevance of the models employed. Limitations in currently available animal models of PAH are recognized, prompting a call for the development and utilization of more advanced systems that better recapitulate human disease complexity allenpress.com. Future preclinical research with (R,S)-Ambrisentan will increasingly leverage these advanced models to gain deeper mechanistic insights into its actions.

Advanced preclinical models being developed and utilized include biomimetic models that simulate interactions between pulmonary arterial endothelial and smooth muscle cells, as well as specific genetic animal models, such as the Egln1Tie2Cre mouse model, which have shown responses to therapies like Ambrisentan similar to those observed in human PAH patients researchgate.netmdpi.com. These sophisticated models allow for more detailed investigations into the cellular and molecular mechanisms by which Ambrisentan exerts its effects, including its impact on vascular remodeling, inflammation, and other pathological processes involved in disease progression. Utilizing such models can help identify the key cellular targets and signaling cascades influenced by Ambrisentan, providing a more comprehensive understanding beyond simple receptor binding.

Elucidation of Stereoisomer-Specific Pharmacological Profiles beyond ETA Selectivity

Ambrisentan is typically described and marketed as a single enantiomer, specifically the (S)-enantiomer hres.cafda.gov. However, the concept of this compound implies consideration of both the R and S forms, and future preclinical research may delve into the stereoisomer-specific pharmacological profiles beyond their differential affinity for ETA and ETB receptors.

Investigation of Potential Beyond Pulmonary Hypertension in Preclinical Disease Models

The therapeutic potential of endothelin receptor antagonists extends beyond PAH, and preclinical research is actively exploring the utility of agents like Ambrisentan in a range of other disease models. Conditions such as cancer, renal disease, and fibrotic disorders have been areas of preclinical investigation for ERAs researchgate.netmdpi.comresearchgate.net.

Notably, preclinical studies have indicated that Ambrisentan may hold promise in the context of cancer. Research in preclinical murine models of metastatic breast cancer has shown that Ambrisentan can inhibit cancer cell migration, invasion, and metastasis, leading to increased animal survival researchgate.net. While clinical translation of ERAs for these broader indications is still evolving mdpi.com, preclinical efforts continue to investigate the underlying mechanisms by which Ambrisentan might exert anti-tumor or anti-fibrotic effects. This includes exploring its influence on processes such as cell proliferation, angiogenesis, and extracellular matrix remodeling in various disease models. Other areas of potential preclinical investigation could include heart failure, systemic sclerosis, and conditions involving cerebral hypoperfusion, such as Alzheimer's disease, where elevated ET-1 levels may play a role alzdiscovery.orgmdpi.com.

Integration of Multi-Omics Approaches in Preclinical Research

The integration of multi-omics technologies represents a significant advancement in preclinical research, offering a holistic view of biological systems and providing deeper insights into disease pathobiology and drug action mdpi.com. Future preclinical research involving this compound is expected to increasingly incorporate multi-omics approaches, such as advanced metabolomics and proteomics, extending beyond basic ADME studies.

Applying advanced metabolomics could involve analyzing the complete set of metabolites in biological samples from preclinical models treated with Ambrisentan to identify metabolic pathways that are modulated by the drug. Similarly, proteomics could be used to study comprehensive protein expression profiles, revealing how Ambrisentan affects protein synthesis, degradation, and modification. These approaches can uncover previously unrecognized biological effects of Ambrisentan, identify potential biomarkers of response or toxicity, and provide a more detailed understanding of its mechanisms at a systems level. This level of analysis goes significantly beyond traditional pharmacokinetic and basic metabolism studies, which have shown that Ambrisentan is primarily eliminated unchanged or as a glucuronide conjugate nih.govnih.govresearchgate.netfda.gov. The integration of multi-omics data can help build more comprehensive models of drug action and facilitate the identification of new therapeutic targets or strategies in combination with Ambrisentan.

Q & A

Q. What experimental methodologies are recommended to enhance the aqueous solubility and bioavailability of (R,S)-Ambrisentan?

this compound’s low solubility (BCS class II) limits its absorption. A validated approach involves developing solid dispersions using hydrophilic carriers like Gelucire 50/13, which increases dissolution rates by altering crystalline structures to amorphous states. Key parameters include solvent evaporation techniques, carrier-to-drug ratios, and in vitro dissolution testing under biorelevant conditions (e.g., pH 6.8 buffer). Post-formulation characterization via XRD and DSC is critical to confirm stability .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in pulmonary arterial hypertension (PAH)?

Follow the ARIES trial framework: randomized, double-blind, placebo-controlled studies with dose escalation (e.g., 2.5–10 mg/day). Primary endpoints should include time-to-disease progression (e.g., hospitalization, lung function decline) and safety metrics (e.g., liver enzyme levels). Stratify cohorts by baseline 6-minute walk distance (6MWD) and BNP levels for prognostic accuracy .

Q. What in vitro or in vivo models best replicate this compound’s endothelin receptor antagonism?

Use endothelin-1-induced vasoconstriction assays in isolated pulmonary arteries (rat/human) to quantify ETA receptor selectivity. For in vivo validation, monocrotaline-induced PAH rodent models are standard, with hemodynamic measurements (e.g., right ventricular systolic pressure) and histopathological analysis of pulmonary vascular remodeling .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical promise and clinical trial failures, such as the ARTEMIS-IPF study?

The ARTEMIS-IPF trial showed ambrisentan accelerated disease progression in idiopathic pulmonary fibrosis (IPF). To reconcile this with preclinical data, conduct post hoc analyses to identify confounding variables (e.g., patient heterogeneity, off-target ETB receptor effects). Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess dose-dependent receptor selectivity and validate findings using patient-derived organoids .

Q. What strategies optimize this compound’s receptor selectivity (ETA vs. ETB) in targeted therapies?

Micro-dosing (e.g., <1 mg/day) may achieve ETA-selective blockade, as ETB inhibition requires higher plasma concentrations. Use computational modeling (e.g., molecular docking) to refine binding affinity and validate with radioligand displacement assays. Clinical trials should incorporate biomarker monitoring (e.g., urinary endothelin-1) to confirm receptor-specific effects .

Q. How can long-term safety and tolerability be assessed in pediatric PAH patients receiving this compound?

Extend methodologies from the ARIES-E extension study: open-label designs with fixed-dose regimens (5 mg/day), compliance tracking (e.g., pill counts, plasma concentration monitoring), and endpoints like growth parameters, liver/kidney function, and quality-of-life surveys. Longitudinal data should be analyzed using mixed-effects models to account for developmental variability .

Q. What computational tools improve reproducibility of this compound research data?

Adopt provenance-based semantic frameworks to link raw data (e.g., HPLC chromatograms, hemodynamic recordings) with analytical workflows. Tools like Electronic Lab Notebooks (ELNs) and FAIR (Findable, Accessible, Interoperable, Reusable) data repositories ensure traceability. Cross-reference results with public databases (e.g., ChEMBL, PubChem) for validation .

Q. How do off-label prescribing trends (e.g., in IgAN trials) impact this compound’s clinical research integrity?

Unreported off-label use introduces confounding variables. Mitigate this by incorporating real-world data (RWD) from pharmacovigilance platforms and patient registries. Implement stricter inclusion criteria (e.g., urine drug screening) and educate trial sites on protocol adherence. Statistical adjustments (e.g., propensity score matching) can isolate ambrisentan-specific effects .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results. For example, the disparity between ambrisentan’s PAH efficacy and IPF harm may stem from disease-specific endothelin signaling pathways .
  • Reproducibility : Follow Beilstein Journal protocols: document synthesis/purification steps in Supplementary Information, and provide raw NMR/MS spectra in open-access repositories .
  • Ethical Reporting : Adopt SRQR (Standards for Reporting Qualitative Research) for transparency in observational studies, including reflexivity statements to address researcher biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.